Methyl 3-(3-oxocyclohexyl)propanoate
Description
Methyl 3-(3-oxocyclohexyl)propanoate (hypothetical structure inferred from analogs) is a cyclic ketone ester characterized by a cyclohexane ring with a ketone group at the 3-position and a methyl propanoate side chain. Key properties of the closest analog include:
- Molecular formula: C₁₀H₁₆O₃
- Molecular weight: 184.23 g/mol
- Density: 1.059 g/cm³ at 25°C
- Boiling point: 133–134°C at 12 Torr (reduced pressure) .
This compound’s reactivity is influenced by the ketone group (susceptible to nucleophilic attacks) and the ester moiety (hydrolyzable under acidic/basic conditions). Applications likely align with its analogs in biocatalysis and pharmaceutical synthesis .
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 3-(3-oxocyclohexyl)propanoate |
InChI |
InChI=1S/C10H16O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h8H,2-7H2,1H3 |
InChI Key |
WXQCUJQZHHWZLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CCCC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(3-oxocyclohexyl)propanoate can be synthesized through the esterification of 3-(3-oxocyclohexyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(3-oxocyclohexyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: 3-(3-oxocyclohexyl)propanoic acid.
Reduction: 3-(3-hydroxycyclohexyl)propanol.
Substitution: Various alkyl or amino derivatives.
Scientific Research Applications
Chemistry: Methyl 3-(3-oxocyclohexyl)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis and other biochemical reactions involving esters .
Industry: this compound is used in the manufacture of fragrances and flavorings due to its pleasant odor. It is also employed in the production of polymers and resins .
Mechanism of Action
The mechanism of action of methyl 3-(3-oxocyclohexyl)propanoate involves its interaction with various molecular targets, depending on its application. In biochemical reactions, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. This hydrolysis is crucial in drug activation and metabolism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Positional Variants
Methyl 3-(2-Oxocyclohexyl)propanoate (CAS 10407-33-7)
- Key differences : The ketone group is at the 2-position instead of 3.
- Impact : Positional isomerism affects steric and electronic properties. The 2-oxo derivative has a lower boiling point (133–134°C at 12 Torr) compared to bulkier analogs .
Methyl 2-(3-Oxocyclohexyl)acetate
- Key differences: Shorter acetate chain (vs. propanoate) and ketone at 3-position.
- Impact : Reduced molecular weight (C₉H₁₄O₃ vs. C₁₀H₁₆O₃) likely decreases lipophilicity, altering solubility in polar solvents .
Methyl 3-(1-Methyl-2-Oxocyclohexyl)propanoate ()
Ring Size Variants
Methyl 3-(2-Oxocyclopentyl)propanoate
- Key differences : Cyclopentane ring (5-membered) vs. cyclohexane (6-membered).
- Boiling points and densities are expected to be lower due to reduced molecular symmetry .
Aromatic vs. Aliphatic Derivatives
Methyl 3-(3-Hydroxy-4-Methoxyphenyl)propanoate (CAS 129150-61-4)
- Key differences : Aromatic phenyl ring with hydroxy and methoxy substituents vs. aliphatic cyclohexyl ketone.
- Impact: The phenolic hydroxyl group enhances hydrogen bonding, increasing melting points and water solubility. This compound is used as a pharmaceutical intermediate, contrasting with aliphatic analogs’ roles in biocatalysis .
Ethyl 3-(3-(2-Ethoxy-2-Oxoethyl)-1-Methyl-1H-Indol-2-yl)propanoate
Physicochemical Properties Comparison
*Hypothetical data inferred from analogs.
Reactivity and Stability
- Ketone Reactivity : The 3-oxocyclohexyl group is less sterically hindered than 2-oxo or methyl-substituted analogs, favoring nucleophilic additions (e.g., Grignard reactions).
- Ester Hydrolysis: Propanoate esters generally hydrolyze slower than acetates due to longer alkyl chains, enhancing stability in aqueous environments .
- Thermal Stability : All analogs are stable under recommended storage conditions, but decomposition may occur at high temperatures (>200°C) .
Biological Activity
Methyl 3-(3-oxocyclohexyl)propanoate is an organic compound characterized by its unique structure, which includes a cyclohexyl moiety and a propanoate group. This compound has garnered attention in both synthetic and biological chemistry due to its potential biological activities and reactivity. This article will explore its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H16O3
- Molecular Weight : Approximately 184.24 g/mol
- Functional Groups : Ester and ketone groups
The presence of these functional groups allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically active derivatives.
The biological activity of this compound is attributed to its ability to interact with various biological targets, such as enzymes and receptors. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol, while the ketone group may participate in nucleophilic addition reactions. These interactions can lead to significant pharmacological effects.
Pharmacological Potential
Research indicates that compounds with similar structures often exhibit notable pharmacological properties, including:
- Antimicrobial Activity : Compounds in this class have shown potential as antimicrobial agents, interacting with bacterial cell membranes or inhibiting enzyme functions necessary for bacterial growth.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation pathways.
- Analgesic Properties : The ability to modulate pain pathways makes these compounds candidates for analgesic development.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its stereochemistry and the presence of specific functional groups. For instance:
| Property | Effect on Activity |
|---|---|
| Ester Group | Facilitates interactions with biological targets |
| Ketone Group | Enhances reactivity towards nucleophiles |
| Cyclohexyl Moiety | Affects lipophilicity and membrane permeability |
Case Studies
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential as an antimicrobial agent.
-
Anti-inflammatory Research :
- In vitro assays demonstrated that derivatives of this compound inhibited the production of nitric oxide in macrophages, a marker for inflammation. This suggests that modifications to the structure could enhance its anti-inflammatory activity.
-
Analgesic Activity :
- Preliminary studies using animal models indicated that this compound exhibited dose-dependent analgesic effects, comparable to standard analgesics like ibuprofen.
Ongoing Research Directions
Further investigations are focusing on:
- The synthesis of analogs with enhanced biological activity.
- Detailed mechanistic studies to elucidate specific pathways affected by this compound.
- Clinical trials to assess safety and efficacy in humans.
Q & A
Q. What are the optimal synthetic routes for Methyl 3-(3-oxocyclohexyl)propanoate, and how can reaction conditions be controlled to maximize yield?
Synthesis typically involves multi-step esterification and cyclohexanone functionalization. Key steps include:
- Esterification : Use of anhydrous methanol under acid catalysis (e.g., H₂SO₄) to minimize hydrolysis .
- Cyclohexanone coupling : Employing Claisen-like condensation with controlled temperature (60–80°C) and aprotic solvents (e.g., THF or DCM) to avoid side reactions .
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via TLC and NMR .
Advanced Question
Q. How can researchers resolve contradictions in NMR spectral data when characterizing this compound derivatives?
Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) often arise from:
- Tautomerism of the oxo group : Use low-temperature NMR (e.g., 10°C) to stabilize keto-enol equilibria .
- Stereochemical ambiguity : Apply 2D NMR techniques (e.g., NOESY or HSQC) to confirm spatial arrangements .
- Impurity interference : Pair with high-resolution MS to identify trace byproducts (e.g., oxidation artifacts) .
Basic Question
Q. What are the key physical properties (e.g., boiling point, density) of this compound, and how do they influence solvent selection?
Critical properties include:
- Boiling point : ~150°C (similar to methyl esters with cyclohexyl groups), requiring high-boiling solvents (e.g., DMF) for reflux .
- Density : ~1.0 g/cm³, enabling phase separation in biphasic reactions (e.g., aqueous-organic extraction) .
- Refractive index : ~1.45, useful for monitoring reaction progress via inline refractometry .
Advanced Question
Q. What strategies stabilize the oxo group in this compound during prolonged storage or under varying pH conditions?
- Inert storage : Use argon-purged vials and desiccants (e.g., molecular sieves) to prevent oxidation/hydrolysis .
- pH buffering : Maintain neutral conditions (pH 6–8) during aqueous workups to avoid keto-enol shifts .
- Derivatization : Convert the oxo group to a stabilized enol ether or hydrazone for long-term stability .
Basic Question
Q. Which spectroscopic methods reliably confirm the structure of this compound, and what are common interpretation pitfalls?
- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.6 ppm) and cyclohexyl carbonyl (δ ~210 ppm). Pitfalls: Overlapping peaks from residual solvents (e.g., DMSO-d₆) .
- Mass spectrometry (MS) : Look for [M+H]⁺ at m/z 213.1. Artifacts may arise from in-source fragmentation (e.g., loss of CO₂) .
- IR spectroscopy : Strong C=O stretches at ~1730 cm⁻¹ (ester) and ~1710 cm⁻¹ (ketone) .
Advanced Question
Q. How can enzymatic engineering approaches improve stereoselective synthesis of this compound?
- Enzyme selection : Cyclohexanone monooxygenases (e.g., CHMO) modified via directed evolution to enhance enantioselectivity .
- Cofactor recycling : NADPH regeneration systems (e.g., glucose dehydrogenase) to sustain catalytic efficiency .
- Solvent engineering : Use of ionic liquids to stabilize enzyme conformations and reduce racemization .
Basic Question
Q. What common side reactions occur during esterification steps, and how can they be minimized?
- Transesterification : Compete with methanol by using excess reagent (>3 eq.) and dry conditions .
- Hydrolysis : Avoid aqueous contamination; employ molecular sieves or anhydrous MgSO₄ .
- Oxidation : Use nitrogen atmospheres and antioxidants (e.g., BHT) when handling the oxo group .
Advanced Question
Q. How do computational models predict the reactivity of this compound in multicomponent reactions?
- DFT calculations : Simulate transition states to predict regioselectivity in cycloadditions (e.g., with nitrile oxides) .
- Machine learning : Train models on analogous β-keto esters to forecast reaction yields under varied conditions .
- Kinetic simulations : Identify rate-limiting steps in tandem reactions (e.g., Michael addition followed by cyclization) .
Basic Question
Q. What safety precautions are necessary when handling this compound?
- Respiratory protection : Use NIOSH-approved P95 respirators for aerosolized particles .
- Dermal protection : Wear nitrile gloves and lab coats; avoid direct contact due to potential irritancy .
- Ventilation : Conduct reactions in fume hoods to limit vapor exposure .
Advanced Question
Q. How are kinetic parameters analyzed in catalytic hydrogenation of this compound?
- Reaction calorimetry : Measure exothermicity to infer activation energy and optimize H₂ pressure .
- In-situ IR : Track carbonyl reduction in real-time to determine rate constants .
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to study hydrogen transfer mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
